Coproporphyrin II
Overview
Description
Coproporphyrin II is a type of porphyrin, a class of organic compounds that play a crucial role in various biological functions. It is involved in the heme biosynthetic pathway . The porphyrias, a family of metabolic disorders, are caused by defects in the activity of one of the enzymes in the heme biosynthetic pathway .
Synthesis Analysis
The synthesis of porphyrins, including Coproporphyrin II, has reached a state of refinement where almost any desired porphyrin can be synthesized . The synthesis of natural porphyrins, including Coproporphyrin II, has been a primary target of early porphyrin chemists .
Molecular Structure Analysis
The molecular structure of Coproporphyrin II is represented by the InChI key: VORBHEGMEBOMMB-JRHDEHKPSA-N .
Chemical Reactions Analysis
Porphyrins, including Coproporphyrin II, can engage in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions .
Scientific Research Applications
Solar Cell Sensitizers
Coproporphyrin complexes, specifically Cu(II) and Zn(II) coproporphyrins, have been utilized as sensitizers in dye-sensitized solar cells. The Copper(II) coproporphyrin-I demonstrated a power conversion efficiency of 3.8% under full sunlight conditions, highlighting its potential in renewable energy applications (Alibabaei et al., 2010).
Intracellular Oxygen Sensing
Coproporphyrin-based conjugates have been developed for sensing intracellular oxygen levels. Phosphorescent oligoarginine conjugates of tetracarboxylic Pt(II)-coproporphyrin I dye (PtCP) have been synthesized for this purpose. Their structure-activity relationships aid in the rational design of bioconjugates for specific cellular applications (Dmitriev et al., 2011).
Biomarker for Drug-Drug Interactions
Coproporphyrin I (CPI) has been evaluated as a selective endogenous biomarker for OATP1B-mediated drug-drug interactions. Through pharmacokinetic modeling and simulation, CPI demonstrated sensitivity to identify moderate and weak OATP1B inhibitors, aiding in optimal drug interaction study design (Barnett et al., 2018).
Phosphorescent Labeling Reagents
Monofunctional derivatives of platinum(II) and palladium(II) coproporphyrin-II have been developed for phosphorescent labeling of proteins and biomolecules. These derivatives serve as alternative labels in the design of sensitive bioassays based on phosphorescence and time-resolved fluorescence detection (Koskelin et al., 2002).
Photodynamic Therapy
Zinc-coproporphyrin III, a derivative of coproporphyrin, has been studied as a potential photodynamic therapy (PDT) agent. It showed efficient photodynamic generation of singlet oxygen, a crucial factor in PDT applications, with low host toxicity (Yamamoto et al., 2003).
Bioanalysis in Drug Interactions
Coproporphyrins have been proposed as biomarkers for predicting human hepatic organic anion-transporting polypeptides-mediated drug interactions. A robust UHPLC-MS/MS assay for CP-I and CP-III in plasma has been developed, demonstrating the potential of coproporphyrins as substitutes in drug-drug interaction studies (Kandoussi et al., 2018).
In Vivo Imaging
Coproporphyrin, labeled with In-111, has been used for imaging atheromatous plaques in rabbits, demonstrating its potential in medical imaging for identifying tumor and atherosclerotic lesions (Kulkarni et al., 2001).
Future Directions
Research on Coproporphyrin II and other porphyrins is ongoing. Recent studies have focused on the regulation of heme biosynthesis in bacteria via the coproporphyrin-dependent pathway . Other research has focused on the intersection of iron and porphyrin metabolism in the mitochondria . These studies suggest that there is still much to learn about Coproporphyrin II and its role in biological processes.
properties
IUPAC Name |
3-[8,12,18-tris(2-carboxyethyl)-3,7,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-15-30-23(7-11-35(45)46)19(3)27(39-30)14-28-20(4)24(8-12-36(47)48)32(40-28)16-31-22(6-10-34(43)44)18(2)26(38-31)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEQQUFEIPMIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C)CCC(=O)O)C(=C4C)CCC(=O)O)C(=C3CCC(=O)O)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863099 | |
Record name | 3,3',3'',3'''-(3,7,13,17-Tetramethylporphyrin-2,8,12,18-tetrayl)tetrapropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coproporphyrin II | |
CAS RN |
3082-03-9 | |
Record name | Coproporphyrin II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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